1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone is a complex organic compound with a unique structure that combines elements of quinoxaline and azepine rings
Mechanism of Action
- The mode of action involves how the compound interacts with its targets. In the case of antithyroid agents, two mechanisms are commonly proposed:
- Complexation with Iodine : Antithyroid agents can also form stable charge transfer complexes with iodine. This complexation leads to iodine deficiency, ultimately decreasing thyroid hormone biosynthesis .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions to form the azepinoquinoxaline core. The trifluoroethanone moiety is then introduced through a subsequent reaction, often involving trifluoroacetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Varenicline: A compound with a similar azepinoquinoxaline core, used as a smoking cessation aid.
Quinoxaline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which can significantly alter its chemical and biological properties compared to other quinoxaline derivatives. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
230615-70-0 |
---|---|
Molecular Formula |
C15H12F3N3O |
Molecular Weight |
307.27 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl]ethanone |
InChI |
InChI=1S/C15H12F3N3O/c16-15(17,18)14(22)21-6-8-3-9(7-21)11-5-13-12(4-10(8)11)19-1-2-20-13/h1-2,4-5,8-9H,3,6-7H2/t8-,9+ |
InChI Key |
XDLHBWIAJAKYKF-DTORHVGOSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC4=NC=CN=C4C=C23)C(=O)C(F)(F)F |
SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)C(F)(F)F |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)C(F)(F)F |
230615-70-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.